Sodium hydroxymethanesulfonate hemihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

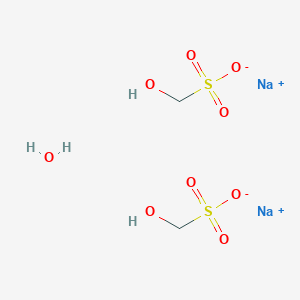

Sodium hydroxymethanesulfonate hemihydrate is a useful research compound. Its molecular formula is C2H8Na2O9S2 and its molecular weight is 286.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sodium hydroxymethanesulfonate hemihydrate (SHMS) is a compound that has garnered interest due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is a sulfonic acid derivative with the chemical formula C2H7NaO4S⋅21H2O. Its structure includes a hydroxymethyl group attached to a sulfonate, which contributes to its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

- Antioxidant Properties : SHMS has been shown to exhibit antioxidant activity, which is crucial in mitigating oxidative stress in cells. This property is particularly relevant in the context of neuroprotection and the prevention of cellular damage associated with various diseases.

- Cellular Signaling Modulation : Research indicates that SHMS may influence cellular signaling pathways. For instance, it has been implicated in the modulation of estrogen receptors (ERs), which play significant roles in various physiological processes including reproductive health and bone metabolism .

- Anti-inflammatory Effects : SHMS demonstrates anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests its utility in treating inflammatory conditions.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of SHMS on rat models subjected to oxidative stress. The results indicated a significant reduction in markers of oxidative damage in treated groups compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Impact on Estrogen Receptor Activity : In vitro studies have shown that SHMS can modulate ER activity, affecting gene expression related to cell growth and differentiation. This modulation may provide insights into its role as a selective estrogen receptor modulator (SERM) in certain contexts .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Industrial Applications

-

Textile Industry

- Reducing Agent : Used in vat dyeing processes to facilitate the reduction of dyes, enhancing color uptake on fabrics.

- Bleaching Agent : Acts as an industrial bleaching agent for textiles, soaps, and molasses, improving whiteness and brightness.

-

Chemical Manufacturing

- Reagent in Organic Synthesis : Serves as a reducing agent and antioxidant in various organic reactions, particularly in the synthesis of sulfones and sultines.

- Catalyst in Polymerization : Utilized as a redox initiator in emulsion polymerization processes, often paired with peroxide systems.

-

Water Treatment

- Aquarium Conditioning : Reduces chlorine and chloramine levels in aquarium water, making it safer for aquatic life.

- Industrial Water Treatment : Employed in the treatment of industrial wastewater to neutralize harmful substances.

-

Pharmaceuticals

- Antioxidant Properties : Used in pharmaceutical formulations to stabilize active ingredients and prolong shelf life.

- Injection Products : Incorporated at low concentrations (up to 0.1% w/v) in injectable medications to enhance safety and efficacy.

-

Cosmetics

- Hair Treatment Products : Functions as a reducing agent in hair dye removers, facilitating the breakdown of color molecules.

Scientific Research Applications

- Environmental Chemistry

- Case Study Insights

- Analytical Chemistry

Data Tables

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Textile Industry | Dye reduction and bleaching | Enhanced color uptake |

| Chemical Manufacturing | Organic synthesis | Versatile reducing agent |

| Water Treatment | Aquarium conditioning | Improved water quality |

| Pharmaceuticals | Antioxidant in formulations | Increased stability |

| Cosmetics | Hair dye removal | Effective color molecule breakdown |

Eigenschaften

IUPAC Name |

disodium;hydroxymethanesulfonate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O4S.2Na.H2O/c2*2-1-6(3,4)5;;;/h2*2H,1H2,(H,3,4,5);;;1H2/q;;2*+1;/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOZARJLRHRLBSV-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)S(=O)(=O)[O-].C(O)S(=O)(=O)[O-].O.[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Na2O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63148-74-3 |

Source

|

| Record name | Formaldehyde sodium bisulfate 1/2hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063148743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.